p-METHOXYCINNAMALDEHYDE

Catalog No.
S1524635
CAS No.
24680-50-0
M.F
C10H10O2
M. Wt
162.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-METHOXYCINNAMALDEHYDE

CAS Number

24680-50-0

Product Name

p-METHOXYCINNAMALDEHYDE

IUPAC Name

(E)-3-(4-methoxyphenyl)prop-2-enal

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C10H10O2/c1-12-10-6-4-9(5-7-10)3-2-8-11/h2-8H,1H3/b3-2+

InChI Key

AXCXHFKZHDEKTP-NSCUHMNNSA-N

SMILES

Array

solubility

insoluble in water; soluble in fats
moderately soluble (in ethanol)

Synonyms

(2E)-3-(4-Methoxyphenyl)-2-propenal; (E)-3-(4-Methoxyphenyl)-2-propenal; (E)-p-Methoxy-Cinnamaldehyde; (2E)-3-(4-Methoxyphenyl)-2-propenal; (E)-3-(4-Methoxyphenyl)-2-propenal; (E)-3-(4-Methoxyphenyl)propenal; (E)-3-(4-Methoxyphenyl)propenal; (E)-4-Me

Canonical SMILES

COC1=CC=C(C=C1)C=CC=O

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C=O

The exact mass of the compound 4-Methoxycinnamaldehyde is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in fatsmoderately soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134287. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

p-Methoxycinnamaldehyde (4-methoxycinnamaldehyde) is a highly reactive α,β-unsaturated aldehyde (enal) characterized by an electron-donating methoxy group at the para position of its phenyl ring. In industrial and laboratory procurement, it serves as a critical structural building block that bridges organic synthesis, materials science, and bioactive formulation [1]. Unlike generic aliphatic enals or unsubstituted cinnamaldehyde, the para-methoxy substitution fundamentally alters the compound's electronic distribution, steric profile, and receptor-binding characteristics. This makes it a specialized Michael acceptor for asymmetric organocatalysis, a tunable precursor for extended conjugated optical materials, and a potent, selective bioactive scaffold with a highly differentiated sensory and antiviral profile [2].

Substituting p-methoxycinnamaldehyde with unsubstituted cinnamaldehyde, ortho-methoxy analogs, or simple aliphatic enals leads to process failures and off-target effects across multiple domains. In asymmetric synthesis, the electron density provided by the para-methoxy group is required to stabilize catalytic intermediates; replacing it with an aliphatic enal like crotonaldehyde collapses the reaction yield from >70% to trace amounts [1]. In sensory and formulation applications, unsubstituted cinnamaldehyde acts as a harsh irritant by strongly activating the TRPA1 receptor and triggering gastrointestinal hormone release. The para-methoxy substitution effectively abolishes this TRPA1 activation, preventing formulation-induced pungency [2]. Furthermore, in the synthesis of photochromic smart materials, the para-position is strictly required to maximize the UV-Vis spectral shift, rendering ortho-substituted analogs optically inferior [3].

Precursor Suitability in NHC-Catalyzed Asymmetric Annulation

In N-heterocyclic carbene (NHC)-catalyzed annulation reactions with 3,5-dimethoxyphenol, p-methoxycinnamaldehyde serves as a highly efficient enal precursor, yielding the target 4-aryl-3,4-dihydrocoumarin at 71% yield with 97% enantiomeric excess (ee). In direct contrast, aliphatic enals such as crotonaldehyde are sluggish under identical catalytic conditions, yielding only trace amounts of product [1].

Evidence DimensionAnnulation yield and enantiomeric excess (ee)
Target Compound Data71% yield, 97% ee
Comparator Or BaselineCrotonaldehyde (trace yield)
Quantified Difference>70% yield difference; successful vs. failed reaction
ConditionsNHC-catalyzed reaction with 3,5-dimethoxyphenol, LiHMDS base, tBuOH/toluene solvent

For contract research organizations and medicinal chemists, p-methoxycinnamaldehyde is an essential, highly reactive Michael acceptor for synthesizing complex chiral coumarin frameworks where standard aliphatic enals fail.

Attenuation of TRPA1-Mediated Sensory Irritation

Unsubstituted cinnamaldehyde is a potent activator of the TRPA1 receptor, inducing significant cholecystokinin (CCK) release (94.4 pg/mL) which correlates with strong pungency and sensory irritation. The introduction of the para-methoxy group in p-methoxycinnamaldehyde largely abolishes this serotonin and CCK-releasing potential, dampening the harsh sensory profile [1].

Evidence DimensionTRPA1-mediated CCK release
Target Compound DataNegligible/basal CCK release
Comparator Or BaselineCinnamaldehyde (94.4 pg/mL CCK release)
Quantified DifferenceNear complete suppression of CCK release relative to baseline
ConditionsPorcine ex-vivo duodenal segment model, 200 µmol/L concentration

Formulators of feed additives, flavors, or topical agents can utilize the cinnamyl structural backbone without triggering the severe pungency and gastrointestinal hormone release associated with standard cinnamaldehyde.

Enhanced Photochromicity in Semicarbazone Derivatives

When synthesizing extended conjugated semicarbazones for optical applications, the position of the methoxy substituent critically dictates the material's photochromic response. Quantitative UV-Vis absorption studies demonstrate that semicarbazones derived from 4-methoxycinnamaldehyde exhibit a significantly stronger photochromic color change between their 'light' and 'dark' states compared to those derived from 2-methoxycinnamaldehyde [1].

Evidence DimensionPhotochromic shift intensity
Target Compound DataHigh photochromicity (quantifiable UV-Vis shift)
Comparator Or Baseline2-methoxycinnamaldehyde (lower photochromicity)
Quantified DifferenceStronger visual and spectral shift for the para-substituted derivative
ConditionsUV-Vis absorption in CH3CN, semicarbazone derivatives (n=1 to n=3)

Material scientists procuring precursors for UV-responsive smart materials must select the para-isomer to maximize the optical switching efficiency of the resulting polymer or complex.

Potent Inhibition of Respiratory Syncytial Virus (RSV)

As a bioactive agent, p-methoxycinnamaldehyde demonstrates exceptional potency against human respiratory syncytial virus (RSV). It effectively inhibits the cytopathic effect of RSV with an IC50 of 0.055 μg/mL and a high selectivity index (SI) of 898.2, establishing a specific mechanism of interfering with viral attachment and internalization that generic essential oil extracts lack[1].

Evidence DimensionRSV Cytopathic Effect Inhibition (IC50)
Target Compound DataIC50 = 0.055 μg/mL (Selectivity Index = 898.2)
Comparator Or BaselineGeneric cinnamaldehyde derivatives (lack sub-microgram RSV potency)
Quantified DifferenceNanomolar-range potency specific to the para-methoxy derivative
ConditionsXTT method in human larynx carcinoma cell line

For pharmaceutical procurement, this compound provides a highly potent, validated starting point for antiviral drug development against RSV, distinguishing it from general-purpose antimicrobial aldehydes.

Asymmetric Synthesis of Chiral Coumarins

Due to its superior reactivity as a Michael acceptor in NHC-catalyzed annulations compared to aliphatic enals, p-methoxycinnamaldehyde is the ideal precursor for synthesizing 4-aryl-3,4-dihydrocoumarins and related stereodefined medicinal chemistry scaffolds [1].

Low-Irritation Flavor and Fragrance Formulation

Because it lacks the intense TRPA1-activating properties of unsubstituted cinnamaldehyde, it is highly suitable for formulations requiring a cinnamyl aromatic profile without inducing pungency or gastrointestinal distress [2].

Development of Photochromic Smart Materials

Its ability to form highly photochromic semicarbazones makes it a preferred building block for UV-responsive optical switches and light-sensitive dyes, outperforming ortho-substituted analogs in spectral shift intensity [3].

Antiviral Drug Discovery (RSV)

With an IC50 of 0.055 μg/mL against RSV, it serves as a high-purity, high-potency scaffold for developing targeted therapeutics for respiratory viral infections, offering a clear advantage over generic antimicrobial aldehydes [4].

Physical Description

Solid
White to yellowish crystals, spicy floral odou

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Exact Mass

162.068079557 Da

Monoisotopic Mass

162.068079557 Da

Boiling Point

160.00 °C. @ 3.00 mm Hg

Heavy Atom Count

12

Melting Point

58 - 59 °C

UNII

54098389BL

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (90.7%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.7%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

24680-50-0
1963-36-6

Wikipedia

4-Methoxycinnamaldehyde

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Propenal, 3-(4-methoxyphenyl)-: ACTIVE

Dates

Last modified: 08-15-2023
Raup et al. Cooperative catalysis by carbenes and Lewis acids in a highly stereoselective route to gamma-lactams. Nature Chemistry, doi: 10.1038/nchem.727, published online 18 July 2010 http://www.nature.com/nchem
Guo et al. Switchable selectivity in an NHC-catalysed dearomatizing annulation reaction. Nature Chemistry, doi: 10.1038/nchem.2337, published online 31 August 2015 http://www.nature.com/nchem

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